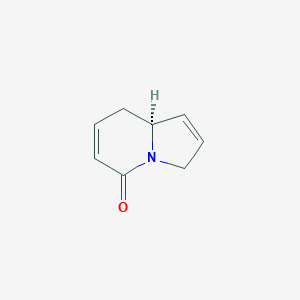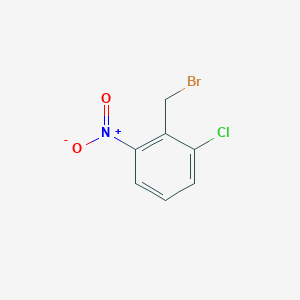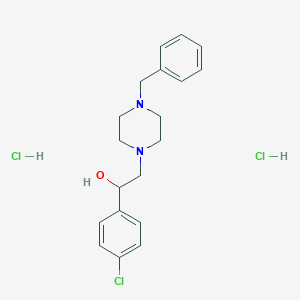
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Wissenschaftliche Forschungsanwendungen
BZP has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects and can improve cognitive function. BZP has also been studied for its potential use as an antidepressant and anxiolytic agent.
Wirkmechanismus
BZP acts as a dopamine and serotonin agonist, which leads to an increase in the release of these neurotransmitters in the brain. This results in an increase in arousal, alertness, and mood elevation. BZP also inhibits the reuptake of dopamine and serotonin, which prolongs their effects.
Biochemische Und Physiologische Effekte
BZP has been shown to increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and dry mouth. BZP has been reported to cause euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause adverse effects such as anxiety, agitation, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
BZP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has well-defined chemical and physical properties, which makes it easy to work with. BZP can be used to study the effects of dopamine and serotonin on the brain and behavior.
However, there are also limitations to using BZP in lab experiments. It is a psychoactive drug that can cause adverse effects in humans and animals. The effects of BZP can vary depending on the dose and route of administration. Therefore, caution must be taken when working with BZP in lab experiments.
Zukünftige Richtungen
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications in the treatment of neurological disorders. Further studies are needed to determine the optimal dose and route of administration for BZP in humans.
Another area of interest is the development of new analogs of BZP that have improved therapeutic properties and reduced adverse effects. These analogs could be used to treat a wide range of neurological disorders.
Conclusion:
In conclusion, BZP is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of neurological disorders. It acts as a dopamine and serotonin agonist and has been shown to have neuroprotective effects. BZP has several advantages for lab experiments, but caution must be taken when working with it due to its psychoactive effects. There are several future directions for research on BZP, including its potential use as an antidepressant and anxiolytic agent, and the development of new analogs with improved therapeutic properties.
Synthesemethoden
BZP can be synthesized by the reaction of piperazine with benzyl chloride and 4-chlorobenzophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
156809-90-4 |
|---|---|
Produktname |
2-(4-Benzylpiperazine-1-yl)-1-(4-chlorophenyl)ethanol dihydrochloride |
Molekularformel |
C19H25Cl3N2O |
Molekulargewicht |
403.8 g/mol |
IUPAC-Name |
2-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16;;/h1-9,19,23H,10-15H2;2*1H |
InChI-Schlüssel |
DGHDCEDRQOJQII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.Cl.Cl |
Kanonische SMILES |
C1C[NH+](CC[NH+]1CC2=CC=CC=C2)CC(C3=CC=C(C=C3)Cl)O.[Cl-].[Cl-] |
Synonyme |
alpha-(4-Chlorophenyl)-4-(phenylmethyl)-1-piperazineethanol dihydrochl oride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
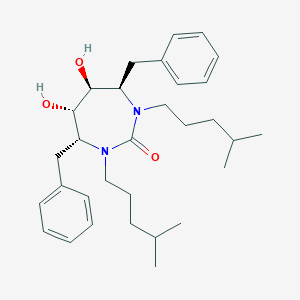
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
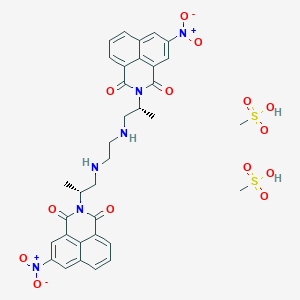
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
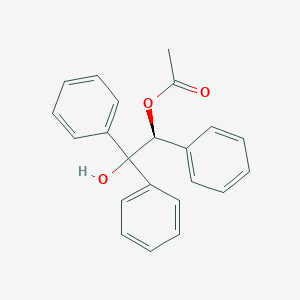

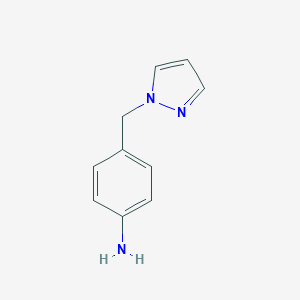
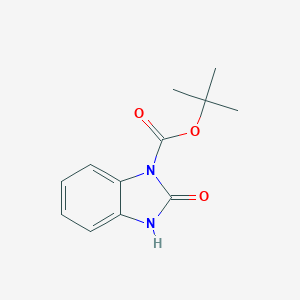
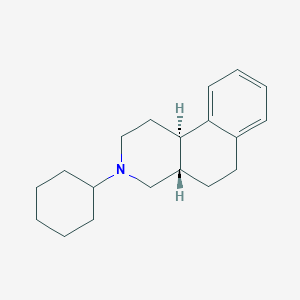
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)

